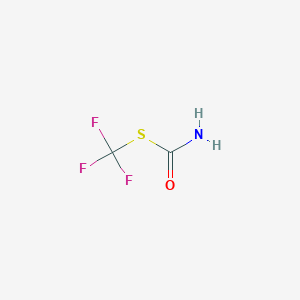
S-(Trifluoromethyl) carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Trifluoromethyl) carbamothioate: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a carbamothioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl) carbamothioate typically involves the reaction of thiols with trifluoromethanesulfonyl chloride in the presence of a base. A common method includes the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which then react with thiols under visible-light-mediated conditions . The reaction is usually carried out in acetonitrile under a nitrogen atmosphere at room temperature, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of copper-catalyzed thioetherification of aryl halides with thiourea provides a complementary route to produce aryl sulfide derivatives .
化学反応の分析
Types of Reactions: S-(Trifluoromethyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: S-(Trifluoromethyl) carbamothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound has been studied for its potential biological activities, including antiviral, bactericidal, and pesticidal properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates due to their unique chemical properties and biological activities .
Industry: The compound is used in the development of new materials with enhanced properties, such as increased lipophilicity and stability .
作用機序
The mechanism of action of S-(Trifluoromethyl) carbamothioate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities .
類似化合物との比較
- S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Trifluoromethylthio derivatives
Comparison: S-(Trifluoromethyl) carbamothioate is unique due to its specific trifluoromethyl group attached to a carbamothioate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced lipophilicity and stability, making it a valuable compound in various applications .
特性
CAS番号 |
67756-33-6 |
|---|---|
分子式 |
C2H2F3NOS |
分子量 |
145.11 g/mol |
IUPAC名 |
S-(trifluoromethyl) carbamothioate |
InChI |
InChI=1S/C2H2F3NOS/c3-2(4,5)8-1(6)7/h(H2,6,7) |
InChIキー |
KESRCLLLAASGCB-UHFFFAOYSA-N |
正規SMILES |
C(=O)(N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















